2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
CAS No.: 2034315-16-5
Cat. No.: VC4645069
Molecular Formula: C29H26N4O3S
Molecular Weight: 510.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034315-16-5 |
|---|---|
| Molecular Formula | C29H26N4O3S |
| Molecular Weight | 510.61 |
| IUPAC Name | 2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C29H26N4O3S/c1-19-11-13-22(14-12-19)31-25(34)18-37-29-32-26-24(21-8-4-3-5-9-21)16-30-27(26)28(35)33(29)17-20-7-6-10-23(15-20)36-2/h3-16,30H,17-18H2,1-2H3,(H,31,34) |
| Standard InChI Key | RITIYWKGEVTKRE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 |
Introduction
The compound 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule featuring a pyrrolo[3,2-d]pyrimidine core, which is a structural motif commonly associated with biological activity. This compound includes various functional groups such as a methoxybenzyl group and a p-tolyl moiety, suggesting potential unique pharmacological properties.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and the attachment of the methoxybenzyl and p-tolyl groups. Reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity but are often proprietary or not disclosed in patent literature.
Potential Applications
Compounds with a pyrrolo[3,2-d]pyrimidine core are often explored for their potential in medicinal chemistry, particularly in developing therapeutic agents. The presence of various functional groups suggests that this compound may exhibit unique pharmacological properties, although specific applications or biological activities have not been detailed in available literature.
Research Findings
While specific research findings on 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide are not available, related compounds have shown potential in various biological assays. For instance, compounds with similar structural motifs have been investigated for anti-inflammatory and antimicrobial activities .
Data Tables
Given the lack of specific data on this compound, we can refer to related compounds for general insights:
| Property | N-(3,4-dimethylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide |
|---|---|
| CAS Number | 1794746-52-3 |
| Molecular Formula | C30H28N4O3S |
| Molecular Weight | 524.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume